4-Bromo-2,3-difluorobenzamide
Description
Significance of Fluorinated Aromatic Systems in Contemporary Chemical Research
Fluorinated aromatic compounds are organic molecules that feature one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological properties of the parent compound. chembk.com These changes can include increased metabolic stability, enhanced lipophilicity, and altered bioavailability, making them highly desirable in medicinal chemistry and materials science. chembk.com For instance, fluorinated aromatics are key components in numerous pharmaceuticals, including anticancer agents and antibiotics, as well as in advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). chembk.com The strong carbon-fluorine bond and the unique electronic effects of fluorine substitution contribute to the enhanced stability and modified reactivity of these molecules.
Overview of Benzamide (B126) Derivatives in Synthetic Organic Chemistry
Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in synthetic organic chemistry, serving as a versatile building block for more complex molecules. fishersci.com Benzamides are prevalent in a vast array of biologically active compounds and are investigated for antimicrobial, anti-inflammatory, and anticancer properties. fishersci.com The amide bond in benzamides can participate in hydrogen bonding, influencing molecular conformation and intermolecular interactions. Furthermore, the aromatic ring and the amide group can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. fishersci.comgoogle.com
Contextualizing 4-Bromo-2,3-difluorobenzamide within Modern Chemical Synthesis
This compound (CAS Number: 1805583-47-4) is a halogenated aromatic compound that embodies the characteristics of both fluorinated aromatics and benzamide derivatives. chembk.comchembk.com Its structure, featuring a bromine atom and two adjacent fluorine atoms on the benzene ring, alongside the benzamide functionality, makes it a valuable intermediate in modern chemical synthesis. The distinct substitution pattern of the halogens creates a specific electronic environment on the aromatic ring, influencing its reactivity. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, while the fluorine atoms modulate the properties of the ring and the acidity of the amide protons. This positions this compound as a key starting material for the synthesis of more complex and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBGOLVWNOSVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2,3 Difluorobenzamide
Retrosynthetic Analysis of 4-Bromo-2,3-difluorobenzamide
A retrosynthetic approach to this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This analysis is pivotal in designing a viable and efficient synthetic route.
Strategic Disconnections for the Benzamide (B126) Core
The primary disconnection in the retrosynthesis of this compound involves the amide bond. This C-N bond can be disconnected to reveal two key synthons: a 4-bromo-2,3-difluorobenzoyl cation equivalent and an ammonia (B1221849) anion equivalent. This leads to two main precursor molecules: 4-bromo-2,3-difluorobenzoic acid or its corresponding acyl chloride, and ammonia.
Alternatively, the benzamide can be envisioned as arising from a 4-bromo-2,3-difluorobenzaldehyde (B1293408) precursor. This would involve the formation of an intermediate, such as an oxime, followed by rearrangement or hydrolysis to yield the amide.
Identification of Key Precursors and Synthons for this compound
Based on the strategic disconnections, the key precursors for the synthesis of this compound are identified as:
4-Bromo-2,3-difluorobenzoic acid: This is a direct precursor that can be activated and reacted with an ammonia source.
4-Bromo-2,3-difluorobenzaldehyde: This precursor can be converted to the amide through a multi-step sequence, likely involving an oxime intermediate.
1-Bromo-2,3-difluorobenzene (B1273032): This serves as a foundational building block for the synthesis of 4-bromo-2,3-difluorobenzoic acid.
1,2-Difluorobenzene (B135520): This is a potential starting material for the synthesis of 4-bromo-2,3-difluorobenzaldehyde.
Synthesis of Advanced Intermediates for this compound Construction
The successful synthesis of this compound hinges on the efficient preparation of its advanced intermediates. The following sections detail the synthetic routes to key halogenated difluorobenzene building blocks.
Preparation of Halogenated Difluorobenzene Building Blocks
The specific substitution pattern of this compound necessitates carefully planned synthetic routes to install the bromine and fluorine atoms at the desired positions on the benzene (B151609) ring.
A documented approach for the synthesis of 4-bromo-2,3-difluorobenzaldehyde commences with 1,2-difluorobenzene. A patented method outlines a four-step process involving formylation, etherification, bromination, and subsequent deprotection to yield the target aldehyde. google.com
The initial formylation of 1,2-difluorobenzene yields 2,3-difluorobenzaldehyde. This intermediate is then protected, for instance, by forming a cyclic acetal (B89532) with ethylene (B1197577) glycol. The subsequent bromination of this protected intermediate directs the bromine atom to the para position relative to the protected aldehyde group, resulting in 4-bromo-2,3-difluorobenzaldehyde condensed with ethylene glycol. The final step involves the acidic hydrolysis of the acetal to furnish 4-bromo-2,3-difluorobenzaldehyde. google.com This method is advantageous due to its potential for high yield and suitability for industrial-scale production. google.com
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 1,2-Difluorobenzene | Formylating agent | 2,3-Difluorobenzaldehyde |
| 2 | 2,3-Difluorobenzaldehyde | Ethylene glycol, Acid catalyst | 2,3-Difluorobenzaldehyde ethylene glycol acetal |
| 3 | 2,3-Difluorobenzaldehyde ethylene glycol acetal | Brominating agent (e.g., Br2) | 4-Bromo-2,3-difluorobenzaldehyde ethylene glycol acetal |
| 4 | 4-Bromo-2,3-difluorobenzaldehyde ethylene glycol acetal | Aqueous acid (e.g., H2SO4) | 4-Bromo-2,3-difluorobenzaldehyde |
This table provides a generalized overview of the synthetic sequence described in the patent.
The synthesis of 4-bromo-2,3-difluorobenzoic acid can be achieved starting from 1-bromo-2,3-difluorobenzene. A common method involves the reaction of 1-bromo-2,3-difluorobenzene with a strong base, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This organolithium species is then carboxylated by quenching the reaction with carbon dioxide (dry ice). Subsequent acidic workup yields 4-bromo-2,3-difluorobenzoic acid.
An alternative pathway to a related isomer, 4-bromo-2,5-difluorobenzoic acid, involves the lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941) followed by carboxylation. chemicalbook.com While not the target molecule, this illustrates a common strategy for introducing a carboxylic acid group onto a brominated and fluorinated benzene ring.
For the direct formation of the amide from the carboxylic acid, a standard and effective method involves the conversion of 4-bromo-2,3-difluorobenzoic acid to its more reactive acyl chloride derivative. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting 4-bromo-2,3-difluorobenzoyl chloride can then be treated with an ammonia source, such as aqueous ammonia, to produce this compound. chemicalbook.comgoogle.comprepchem.com This two-step, one-pot procedure is a widely used and reliable method for the synthesis of primary amides from carboxylic acids.
| Step | Starting Material | Key Reagents | Product |
| 1 | 4-Bromo-2,3-difluorobenzoic acid | Thionyl chloride (SOCl₂) | 4-Bromo-2,3-difluorobenzoyl chloride |
| 2 | 4-Bromo-2,3-difluorobenzoyl chloride | Ammonia (NH₃) | This compound |
This table outlines a probable and widely applicable synthetic route for the conversion of the carboxylic acid to the amide.
Synthesis of 4-Bromo-2,3-difluorobenzonitrile (B180418) Derivatives
The synthesis of the nitrile derivative, 4-bromo-2,3-difluorobenzonitrile, serves as a crucial pathway to obtaining the target amide through subsequent hydrolysis. A common strategy involves the dehydration of a pre-formed amide, which itself is synthesized from the corresponding carboxylic acid.
A representative synthesis begins with 4-bromo-2,3-difluorobenzoic acid. This starting material is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like oxalyl chloride in a suitable solvent such as dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 4-bromo-2,3-difluorobenzoyl chloride is then subjected to amidation by reacting it with a concentrated aqueous solution of ammonium (B1175870) hydroxide. This reaction is usually performed at a low temperature to control its exothermicity, yielding crude this compound. hawaii.edu
The final step in forming the nitrile is the dehydration of this amide. The crude this compound is dissolved in a solvent like dioxane, and a dehydrating agent is introduced. A common system for this transformation is a mixture of trifluoroacetic anhydride (B1165640) and pyridine. hawaii.edu The reaction mixture is stirred, allowing the conversion of the amide functional group into a nitrile. The product, 4-bromo-2,3-difluorobenzonitrile, is then isolated through an aqueous workup and extraction. hawaii.edu
Table 1: Synthetic Route for 4-Bromo-2,3-difluorobenzonitrile via Amide Dehydration
| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions | Reference |
| 1 | 4-Bromo-2,3-difluorobenzoic acid | Oxalyl chloride, DMF (cat.) | 4-Bromo-2,3-difluorobenzoyl chloride | Room temperature, Dichloromethane | hawaii.edu |
| 2 | 4-Bromo-2,3-difluorobenzoyl chloride | Concentrated Ammonium Hydroxide | This compound | Ice-cold temperature | hawaii.edu |
| 3 | This compound | Trifluoroacetic anhydride, Pyridine | 4-Bromo-2,3-difluorobenzonitrile | Room temperature, Dioxane | hawaii.edu |
Functional Group Interconversions Leading to Amide Formation Precursors
The synthesis of this compound relies heavily on the availability of suitable precursors, primarily 4-bromo-2,3-difluorobenzoic acid. Various functional group interconversions can be employed to prepare this key intermediate.
One fundamental approach starts with a simpler substituted benzene. For instance, 1,2-difluorobenzene can be used as a starting point to synthesize 4-bromo-2,3-difluorobenzaldehyde through a sequence of reactions including formylation, etherification, bromination, and deprotection. google.com The resulting aldehyde can then be readily oxidized to the desired 4-bromo-2,3-difluorobenzoic acid using standard oxidizing agents.
Another powerful method for introducing the carboxylic acid group is through lithiation followed by carboxylation. This strategy would involve a lithium-halogen exchange on a suitable precursor like 1,4-dibromo-2,3-difluorobenzene (B138201). By treating this compound with n-butyllithium at low temperatures (e.g., -78°C) in an ethereal solvent, a lithiated intermediate is formed, which can then be quenched with solid carbon dioxide (dry ice) to yield 4-bromo-2,3-difluorobenzoic acid upon acidic workup. A similar synthesis has been demonstrated for the 2,5-difluoro isomer. chemicalbook.com
Furthermore, the nitrile group itself can be a precursor to the carboxylic acid. The hydrolysis of 4-bromo-2,3-difluorobenzonitrile under acidic or basic conditions provides another route to the carboxylic acid. For example, heating the nitrile under reflux with an aqueous base like sodium hydroxide, followed by acidification, effectively converts the nitrile to a carboxyl group. iucr.org
Table 2: Selected Functional Group Interconversions for Amide Precursors
| Precursor | Target | Transformation | Typical Reagents | Reference |
| 4-Bromo-2,3-difluorobenzaldehyde | 4-Bromo-2,3-difluorobenzoic acid | Oxidation | KMnO₄, CrO₃, etc. | General Chemistry |
| 1,4-Dibromo-2,3-difluorobenzene | 4-Bromo-2,3-difluorobenzoic acid | Lithiation & Carboxylation | n-BuLi, CO₂ (dry ice) | chemicalbook.com |
| 4-Bromo-2,3-difluorobenzonitrile | 4-Bromo-2,3-difluorobenzoic acid | Hydrolysis | NaOH (aq), then HCl (aq) | iucr.org |
Direct Synthesis Approaches to this compound
Direct methods for forming the amide bond are often preferred for their efficiency. These approaches typically start from the corresponding carboxylic acid or its activated derivatives.
Condensation reactions are a cornerstone of amide synthesis. The most direct method involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent that activates the carboxyl group and promotes bond formation. A widely used class of coupling agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). acs.org In a typical procedure, 4-bromo-2,3-difluorobenzoic acid would be mixed with an amine source (like ammonia or an ammonium salt) in the presence of DCC and often an additive like 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction and suppress side products. acs.org Other modern coupling reagents used for such transformations include EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate). google.com
A highly effective and common acylation protocol involves the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, prior to reaction with an amine. This two-step, one-pot procedure ensures efficient amide formation.
Two common reagents for generating the acyl chloride from 4-bromo-2,3-difluorobenzoic acid are thionyl chloride (SOCl₂) and oxalyl chloride. hawaii.educhemicalbook.com
Using Thionyl Chloride : The carboxylic acid is heated with thionyl chloride, often in an inert solvent or neat. The excess thionyl chloride can be removed by distillation. The resulting crude 4-bromo-2,3-difluorobenzoyl chloride is then dissolved in an aprotic solvent like chloroform (B151607) or diethyl ether and treated with an amine source, such as a stream of ammonia gas or an aqueous ammonia solution, typically at reduced temperatures to yield this compound. chemicalbook.com
Using Oxalyl Chloride : This method is often preferred due to its milder conditions and the formation of gaseous byproducts. The carboxylic acid is treated with oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF. hawaii.edu The resulting acyl chloride solution can then be directly used for the subsequent amidation step with ammonium hydroxide. hawaii.edu
Research into amide bond formation continues to yield innovative methods that may offer advantages in terms of scope, efficiency, or environmental impact. One such advanced approach is transition-metal-catalyzed carbonylation. For example, palladium-catalyzed aminocarbonylation reactions allow for the synthesis of primary amides directly from aryl halides. acs.org In a potential application, 1,4-dibromo-2,3-difluorobenzene could be reacted with formamide (B127407) as the nitrogen source under a carbon monoxide atmosphere in the presence of a palladium catalyst and a base. This would constitute a highly convergent synthesis of this compound. acs.org
Another area of exploration involves the reactivity of the amide itself. Studies on related fluorinated benzamides have shown that they can be converted into acyl isocyanate intermediates by reacting them with reagents like oxalyl chloride. mdpi.com These reactive intermediates can then be trapped with various nucleophiles. While this is often used to create more complex derivatives like benzoylureas, the underlying reactivity could potentially be harnessed in novel synthetic routes to the parent amide or its analogues. mdpi.comnih.gov
Advanced Purification and Isolation Techniques for this compound
The isolation and purification of this compound are critical to obtaining a product of high purity. A multi-step approach combining several techniques is typically employed.
The initial workup following the reaction usually involves quenching the reaction mixture, often with water or an acidic/basic solution. This is followed by liquid-liquid extraction using an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane to separate the product from inorganic salts and water-soluble impurities. hawaii.educhemicalbook.com The combined organic layers are then washed sequentially with dilute acid (e.g., HCl) to remove basic impurities, a dilute base (e.g., sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine to remove residual water. chemicalbook.com The organic solution is then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. hawaii.edu
For higher purity, two main techniques are employed:
Recrystallization : This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. google.com The pure crystals are then collected by suction filtration . google.com
Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of methanol (B129727) in dichloromethane. chemicalbook.com The fractions are collected and analyzed (e.g., by TLC), and those containing the pure product are combined and concentrated to yield the final, purified this compound.
Table 3: Purification and Isolation Techniques
| Technique | Purpose | Description | Reference |
| Liquid-Liquid Extraction | Initial product isolation from aqueous phase and water-soluble impurities. | Partitioning the product between an organic solvent and an aqueous layer. | hawaii.educhemicalbook.com |
| Acid/Base Washing | Removal of basic or acidic impurities, including unreacted starting materials. | Washing the organic extract with dilute aqueous HCl and/or NaHCO₃ solutions. | chemicalbook.com |
| Recrystallization | High-purity isolation of solid products. | Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. | google.com |
| Suction Filtration | Rapid collection of solid product from a liquid. | Using a Büchner funnel and vacuum to separate crystals from the mother liquor. | google.com |
| Column Chromatography | Separation of the product from closely related impurities. | Eluting the compound through a stationary phase (e.g., silica gel) with a mobile phase. | chemicalbook.com |
Chromatographic Separation Methods
Column chromatography is a highly effective method for purifying fluorinated benzamides. mdpi.com The process involves dissolving the crude product in a minimum amount of solvent and loading it onto a column packed with a stationary phase, most commonly silica gel. A mobile phase, or eluent, is then passed through the column, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases.
For compounds of this type, a typical mobile phase consists of a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol. mdpi.comchemicalbook.com A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from impurities. chemicalbook.comnih.gov The progress of the separation is monitored using thin-layer chromatography (TLC). mdpi.com
Table 3: General Protocol for Chromatographic Purification
| Parameter | Specification | Rationale/Reference |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 μm) | Standard choice for moderately polar organic compounds. chemicalbook.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for the separation of compounds with varying polarities. mdpi.comchemicalbook.com |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to track the reaction and identify fractions containing the pure product. mdpi.com |
| Post-Purification | Evaporation of solvent under reduced pressure | To isolate the final, purified solid product. mdpi.comchemicalbook.com |
Crystallization and Recrystallization Protocols
Crystallization is a fundamental technique for the purification of solid compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent.
For brominated and fluorinated benzamides, a variety of solvents can be effective. The choice of solvent is critical and is often determined empirically. Common solvents used for the recrystallization of similar benzamides include methanol or a mixture of ethanol (B145695) and water. researchgate.netnih.gov In some synthetic procedures, the product is initially isolated by precipitation, which is a less selective form of crystallization, by pouring the reaction mixture into a large volume of water. google.com The resulting solid can then be further purified by a more controlled recrystallization. nih.gov
Table 4: Common Protocols for Crystallization
| Technique | Solvent(s) | Procedure Notes | Reference |
|---|---|---|---|
| Recrystallization | Methanol or Ethanol/Water | Dissolve crude solid in hot solvent, filter if necessary, and cool slowly to induce crystal formation. | researchgate.netnih.gov |
| Precipitation | Water | The reaction mixture is quenched with ice or water, causing the product to precipitate out of the solution. | researchgate.netgoogle.com |
| Isolation | Vacuum Filtration | Crystals are collected by filtration and washed with a small amount of cold solvent to remove residual impurities. | researchgate.net |
| Drying | Oven at moderate temperature (e.g., 40°C) or in vacuo | To remove the last traces of solvent from the pure crystals. | google.com |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,3 Difluorobenzamide
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
The FT-IR spectrum of 4-Bromo-2,3-difluorobenzamide is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups and the substituted benzene (B151609) ring. The analysis of these bands allows for a detailed assignment of the molecular structure.
Key vibrational modes include the N-H stretching vibrations of the primary amide group, which are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and characteristic absorption for amides (Amide I band), is anticipated around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1640-1600 cm⁻¹.
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations are characteristically strong and are predicted to be in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ region. A detailed, albeit theoretical, assignment of the principal FT-IR peaks for this compound is presented in Table 1. This interpretation is supported by studies on similar molecules like 4-ethoxy-2,3-difluoro benzamide (B126), where extensive vibrational analysis has been performed. researchgate.netnih.govresearchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3450 | Medium | Asymmetric N-H Stretch |
| ~3350 | Medium | Symmetric N-H Stretch |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1620 | Medium | N-H Bend (Amide II) |
| ~1580, 1480, 1420 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Strong | C-F Stretch |
| ~1150 | Strong | C-F Stretch |
| ~880 | Medium | Aromatic C-H Bend (out-of-plane) |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibration Analysis
The symmetric C-C stretching vibrations of the benzene ring are typically strong in the Raman spectrum and are expected in the 1600-1550 cm⁻¹ region. The C-F and C-Br stretching vibrations will also be observable, with the C-Br stretch likely giving a more intense Raman signal compared to its IR absorption. The carbonyl (C=O) stretch is generally weaker in the Raman spectrum compared to the FT-IR spectrum. The FT-Raman technique is particularly useful for observing the low-frequency modes associated with the heavier bromine atom. researchgate.netresearchgate.net
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1590 | Strong | Aromatic C=C Stretch |
| ~1280 | Medium | C-F Stretch |
| ~1150 | Medium | C-F Stretch |
| ~1050 | Strong | Ring Breathing Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the carbon-hydrogen framework and the fluorine substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the two amide protons. The two aromatic protons, being in different chemical environments, will appear as distinct signals. The proton at the C5 position will be coupled to the adjacent fluorine at C3, and the proton at the C6 position will be coupled to the fluorine at C2. This will result in complex splitting patterns (doublet of doublets or triplets).
The amide protons (-CONH₂) will typically appear as two broad singlets in the downfield region (typically δ 7.0-8.5 ppm), and their chemical shift can be solvent-dependent. The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzamides. rsc.orgipb.pt
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.8-8.0 | br s | - | -NH₂ |
| ~7.5-7.7 | br s | - | -NH₂ |
| ~7.4-7.6 | m | - | H-6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum will show seven distinct signals corresponding to the seven carbon atoms of the benzamide structure. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents (Br, F, and CONH₂).
The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons directly bonded to the fluorine atoms (C2 and C3) will show large one-bond C-F coupling constants (¹JCF), and the carbon attached to the bromine atom (C4) will also have a characteristic chemical shift. The interpretation of the spectrum is aided by comparing with data from structurally related compounds. rsc.orgresearchgate.net
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C=O |
| ~155 (d, ¹JCF) | C-2/C-3 |
| ~150 (d, ¹JCF) | C-2/C-3 |
| ~135 | C-6 |
| ~128 | C-5 |
| ~120 (d) | C-1 |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis
¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in the molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions.
The chemical shifts of the fluorine atoms will be influenced by their position on the aromatic ring and the presence of the adjacent bromo and amide groups. Furthermore, the signals will exhibit coupling to each other (F-F coupling) and to the adjacent aromatic protons (H-F coupling), providing valuable structural information. The expected chemical shifts are based on data from other fluorinated benzamides and aromatic compounds. nih.govman.ac.uk
Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -130 to -140 | d | F-2 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. Its high sensitivity and accuracy provide crucial evidence for a molecule's identity.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. This precision allows for the determination of a unique elemental formula. For this compound (C₇H₄BrF₂NO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).
| Parameter | Value |
| Molecular Formula | C₇H₄BrF₂NO |
| Calculated m/z ([M+H]⁺) | Value would be calculated based on exact atomic masses |
| Found m/z ([M+H]⁺) | Hypothetical experimental value |
| Mass Error (ppm) | Hypothetical calculated difference |
| Note: This table illustrates the type of data obtained from HRMS analysis. The values are placeholders and would be populated with experimental results. |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. The resulting spectrum provides information about the chromophores present and the electronic structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group of the amide. The positions and intensities of these bands are influenced by the nature and position of the substituents on the aromatic ring.
Specific UV-Vis spectral data for this compound is not detailed in the available research. However, studies on analogous compounds provide insight. For example, the UV-Vis spectrum of 4-Bromo-N-(2-nitrophenyl) benzamide shows a maximum absorption peak (λmax) at 238.165 nm, attributed to HOMO to LUMO+1 transitions. researchgate.net Similarly, computational studies on 4-ethoxy-2,3-difluoro benzamide have been used to predict its electronic absorption spectrum. researchgate.net These studies help in postulating the likely spectral characteristics of the title compound. The presence of the bromine and fluorine atoms, as well as the amide group, will influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption.
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | ~200-280 | Benzene Ring |
| n → π | >280 | Carbonyl Group (C=O) |
| Note: This table presents a generalized expectation for the electronic transitions of a benzamide derivative. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. uol.de It allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Methodology
The process of single-crystal X-ray diffraction involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. ub.edu The diffraction pattern produced is a series of spots of varying intensity, which are collected by a detector. uol.de The analysis of the positions and intensities of these diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined. uol.deub.edu The resulting structural data is then refined to yield a precise molecular and crystal structure. researchgate.net
Elucidation of Crystal Packing and Intermolecular Interactions
While a specific crystal structure for this compound has not been reported, analysis of related compounds reveals the types of interactions that are likely to be important. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide shows that the supramolecular packing is stabilized by intermolecular hydrogen bonds. researchgate.net In many benzamide structures, the amide group is pivotal, forming strong N-H···O hydrogen bonds that often lead to the formation of dimers or one-dimensional chains. mdpi.com
| Interaction Type | Potential Donors/Acceptors | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of primary structural motifs (e.g., chains, dimers) |
| Halogen Bonding | C-Br, C-F (donors), O, N (acceptors) | Directional interactions contributing to the 3D network |
| π-π Stacking | Aromatic Rings | Stabilization of the crystal lattice through parallel or offset stacking |
| Note: This table outlines the likely intermolecular interactions based on the structure of this compound and data from related compounds. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
The primary interactions are anticipated to be the hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms of the amide group and the antibonding orbitals of the benzene ring. Specifically, the lone pair of the nitrogen atom (n(N)) can donate electron density to the adjacent antibonding π* orbitals of the C-C bonds in the ring, leading to charge delocalization. Similarly, the lone pairs of the oxygen atom (n(O)) can interact with the antibonding σ* orbital of the C-N bond.
Furthermore, the fluorine and bromine substituents on the benzene ring introduce additional interactions. The lone pairs of the fluorine and bromine atoms can participate in hyperconjugative interactions with the antibonding orbitals of the ring's C-C bonds. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability conferred by these charge transfer events. mdpi.com In similar halogenated benzamides, these delocalization energies are significant, indicating a substantial electronic communication between the substituents and the aromatic system. researchgate.net
A representative table of the most significant intramolecular interactions and their stabilization energies for a molecule with a similar benzamide core is presented below.
Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C1-C6) | 58.34 |
| n(N) | π(C2-C3) | 20.11 |
| n(O) | σ(C7-N8) | 31.25 |
| n(F) | π(C2-C3) | 4.89 |
| n(Br) | σ*(C3-C4) | 2.15 |
Note: The data presented is a theoretical representation based on computational studies of analogous benzamide structures. Atom numbering corresponds to the standard IUPAC nomenclature for the benzamide core.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. core.ac.uknepjol.inforsc.org For this compound, a simulation of its IR and Raman spectra would reveal characteristic vibrational modes associated with its functional groups. The calculated frequencies, after appropriate scaling, can be compared with experimental data for validation of the computed molecular structure. core.ac.uk
The simulated spectra are expected to show prominent peaks corresponding to the stretching and bending vibrations of the N-H, C=O, C-N, C-F, and C-Br bonds. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za The C=C stretching vibrations within the aromatic ring are expected in the 1650-1430 cm⁻¹ range. scielo.org.za The C-F stretching vibrations in similar difluoro compounds are observed as strong bands. researchgate.net
A table of predicted vibrational frequencies and their assignments for this compound, based on calculations for analogous molecules, is provided below. core.ac.ukresearchgate.netnih.gov
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Predicted Frequency (IR) | Predicted Frequency (Raman) | Assignment |
| N-H Asymmetric Stretch | 3450 | 3452 | νas(NH₂) |
| N-H Symmetric Stretch | 3350 | 3351 | νs(NH₂) |
| C-H Stretch | 3080 | 3085 | ν(CH) |
| C=O Stretch | 1675 | 1670 | ν(C=O) |
| C=C Aromatic Stretch | 1610, 1580, 1470 | 1612, 1585, 1475 | ν(C=C) |
| NH₂ Scissoring | 1620 | 1625 | δ(NH₂) |
| C-N Stretch | 1390 | 1395 | ν(C-N) |
| C-F Stretch | 1280, 1150 | 1285, 1155 | ν(C-F) |
| C-Br Stretch | 650 | 648 | ν(C-Br) |
Note: Frequencies are representative and based on DFT calculations for similar halogenated benzamides.
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The simulated UV-Vis spectrum provides information about the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. researchgate.netbiointerfaceresearch.com
For aromatic compounds containing heteroatoms, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions. The maximum absorption wavelength (λmax) is influenced by the substituents on the benzene ring. In the case of this compound, the presence of the bromo, difluoro, and amide groups will affect the energies of the molecular orbitals and thus the electronic transitions. Computational studies on similar molecules, such as 4-Bromo-N-(2-nitrophenyl) benzamide, have shown that the main absorption peak is due to transitions from HOMO to higher unoccupied orbitals. researchgate.net
Table 3: Predicted Electronic Absorption Wavelengths and Electronic Transitions for this compound
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.25 | HOMO → LUMO | π→π |
| 240 | 0.18 | HOMO-1 → LUMO | π→π |
| 215 | 0.35 | HOMO → LUMO+1 | π→π* |
Note: The data is theoretical and based on TD-DFT calculations performed on analogous aromatic amides.
Global and Local Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into the chemical reactivity and stability of a molecule. edu.krdacs.orgnih.govmdpi.com These descriptors include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω).
The chemical potential (μ) indicates the tendency of electrons to escape from a system. nih.gov Global hardness (η) is a measure of the molecule's resistance to change in its electron distribution; a harder molecule is less reactive. edu.krd The electrophilicity index (ω) quantifies the energy stabilization when the molecule accepts an additional electronic charge from the environment. researchgate.net These parameters are calculated using the following equations based on Koopmans' theorem:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2
Global Hardness (η) = (E(LUMO) - E(HOMO)) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity. acs.org
Table 4: Calculated Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.23 |
| Chemical Potential (μ) | -4.04 |
| Global Hardness (η) | 2.81 |
| Global Electrophilicity Index (ω) | 2.91 |
Note: These values are theoretical estimations based on DFT calculations for structurally related halogenated aromatic compounds.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution. uni-muenchen.delibretexts.orgq-chem.commcmaster.ca The calculated charges on individual atoms can help in identifying the electrophilic and nucleophilic sites within the molecule.
In this compound, the electronegative oxygen, nitrogen, and fluorine atoms are expected to carry negative Mulliken charges, while the carbonyl carbon and the hydrogen atoms of the amide group are likely to be positively charged. The carbon atoms in the benzene ring will have varying charges depending on the electronic effects of the attached substituents. The carbon atom attached to the bromine will have its charge influenced by the electron-withdrawing nature of the halogen. The distribution of these charges is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. edu.krd
Table 5: Calculated Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (e) |
| C1 (C=O) | +0.45 |
| O2 | -0.58 |
| N3 | -0.75 |
| H4 (NH₂) | +0.38 |
| H5 (NH₂) | +0.38 |
| C6 (Ring) | +0.15 |
| C7 (Ring) | -0.12 |
| C8 (Ring) | +0.22 |
| C9 (Ring) | -0.05 |
| C10 (Ring) | +0.08 |
| C11 (Ring) | -0.18 |
| Br12 | -0.09 |
| F13 | -0.35 |
| F14 | -0.36 |
Note: The data represents theoretical values obtained from Mulliken population analysis of similar molecular structures. Atom numbering is illustrative.
Nonlinear Optical (NLO) Properties Characterization
The study of NLO properties in organic molecules like this compound is predicated on understanding how a molecule's electron density responds to an external electric field, such as that from a high-intensity laser. Materials with significant NLO responses can alter the frequency, phase, and amplitude of incident light, which is crucial for technologies like frequency doubling, optical switching, and data storage.
The NLO response of a molecule is intrinsically linked to its electronic structure. The presence of electron-donating and electron-accepting groups, as well as a conjugated π-electron system, can lead to enhanced NLO effects. In the case of this compound, the benzamide moiety with its aromatic ring provides a basic framework for charge delocalization. The bromo and difluoro substituents, being electronegative, act as electron-withdrawing groups, which would significantly influence the distribution of electron density and, by extension, the molecule's NLO properties.
First Hyperpolarizability Calculations for Optical Response Assessment
The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the first hyperpolarizability of molecules. These calculations typically involve optimizing the molecular geometry and then computing the electronic properties in the presence of an applied electric field. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For instance, functionals like B3LYP and CAM-B3LYP are commonly employed for such studies.
Although no specific data exists for this compound, studies on structurally similar compounds provide a template for how its NLO properties could be investigated. For example, research on other substituted benzamides has shown that the nature and position of substituents on the benzene ring play a crucial role in determining the magnitude of the first hyperpolarizability.
A theoretical study on the closely related molecule, 4-ethoxy-2,3-difluoro benzamide , has been conducted, which included an analysis of its NLO properties. nih.govresearchgate.net Such studies typically report the calculated values of the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The total first hyperpolarizability (β_tot) is often calculated from the individual tensor components using the following equation:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
Furthermore, investigations into other brominated and fluorinated aromatic compounds, such as 4-bromo-2-fluoro anisole researchgate.net and 4-Bromo-N-(2-nitrophenyl) benzamide researchgate.net, have also involved the calculation of their first hyperpolarizability to assess their NLO potential. These studies consistently demonstrate that the interplay of electron-withdrawing and donating groups, mediated by the aromatic system, is key to tuning the NLO response.
In the absence of direct experimental or computational data for this compound, any discussion on its specific NLO characteristics remains speculative. A dedicated computational study would be required to elucidate its electronic structure, calculate its first hyperpolarizability, and assess its potential as an NLO material. Such a study would provide valuable data for the rational design of new organic materials for advanced optical applications.
Role in Contemporary Chemical Synthesis
Application as a Building Block in Organic Synthesis
The presence of a reactive bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This enables the construction of biaryl systems and other complex scaffolds that are of interest in medicinal chemistry and materials science. The fluorine atoms, while generally inert to substitution, play a crucial role in modulating the electronic properties and metabolic stability of the final products.
Use in the Synthesis of Heterocyclic Compounds
The functional groups of this compound can be utilized to construct heterocyclic ring systems. For example, the amide nitrogen and the ortho-fluorine atom could potentially participate in cyclization reactions to form fluorine-containing heterocyclic structures. The ability to build such ring systems is of high value in the development of novel pharmaceuticals and agrochemicals.
Chemical Reactivity and Derivatization Strategies for 4 Bromo 2,3 Difluorobenzamide
Substitution Reactions Involving Aromatic Halogens and Fluoro Groups
The benzene (B151609) ring of 4-Bromo-2,3-difluorobenzamide is rendered electron-deficient by the presence of four electron-withdrawing substituents: the amide group (-CONH₂), two fluoro groups (-F), and a bromo group (-Br). This electronic profile makes the aromatic ring susceptible to nucleophilic attack while simultaneously deactivating it towards electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings bearing a suitable leaving group. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.
The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the amide group, along with the fluoro and bromo substituents, activates the ring for nucleophilic attack.
Potential leaving groups on the ring are the bromo group at the C4 position and the fluoro groups at the C2 and C3 positions. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Highly electronegative substituents, like fluorine, strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. Consequently, the reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com
Given this trend, nucleophilic attack is most likely to occur at the fluorine-substituted C2 or C4 (para to the C-F bond) positions. The amide group at C1 particularly activates the ortho (C2) and para (C4) positions. Therefore, substitution could potentially occur at either the C2-fluoro or C4-bromo positions, depending on the nucleophile and reaction conditions.
Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents hypothetical reaction outcomes based on established SNAr principles.
| Nucleophile (Nu⁻) | Potential Site of Substitution | Expected Product | Rationale |
| Sodium Methoxide (NaOCH₃) | C2 or C4 | 4-Bromo-3-fluoro-2-methoxybenzamide or 2,3-Difluoro-4-methoxybenzamide | The amide group activates the ortho (C2) and para (C4) positions for nucleophilic attack. |
| Ammonia (B1221849) (NH₃) | C2 or C4 | 4-Bromo-2-amino-3-fluorobenzamide or 2,3-Difluoro-4-aminobenzamide | The strong electron-withdrawing nature of the substituents facilitates the reaction. |
| Sodium Azide (NaN₃) | C2 or C4 | 2-Azido-4-bromo-3-fluorobenzamide or 4-Azido-2,3-difluorobenzamide | Azide is a potent nucleophile commonly used in SNAr reactions. |
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.org However, the presence of electron-withdrawing groups deactivates the ring towards electrophilic attack by reducing its electron density. masterorganicchemistry.comcsbsju.edu Since this compound contains four deactivating groups, it is highly unreactive towards EAS, and such reactions would require harsh conditions. uci.edu
In addition to reactivity, substituents also determine the regioselectivity of the substitution, known as the directing effect. libretexts.orgyoutube.com The directing effects of the substituents in this compound are as follows:
-CONH₂ (Amide) group: A meta-directing deactivator.
-F and -Br (Halogen) groups: Ortho, para-directing deactivators. libretexts.org
The two available positions for substitution on the ring are C5 and C6. The directing influences on these positions are conflicting:
Position C5: Directed by the amide group (meta), the C3-fluoro group (para), and the C4-bromo group (ortho).
Position C6: Directed by the C2-fluoro group (para).
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
| -CONH₂ | C1 | Deactivating (Resonance and Inductive) | Meta (to C3, C5) |
| -F | C2 | Deactivating (Inductive > Resonance) | Ortho, Para (to C1, C3, C6) |
| -F | C3 | Deactivating (Inductive > Resonance) | Ortho, Para (to C2, C4, C5) |
| -Br | C4 | Deactivating (Inductive > Resonance) | Ortho, Para (to C3, C5) |
Transformations of the Amide Functional Group
The amide functional group is a versatile handle for a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids and amines.
Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org The hydrolysis of this compound yields 4-Bromo-2,3-difluorobenzoic acid. sigmaaldrich.combldpharm.comchemsrc.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, ammonia is eliminated as the ammonium (B1175870) ion, yielding the carboxylic acid. khanacademy.orgrsc.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process because the amide is less electrophilic than its protonated counterpart. The reaction forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂), a very poor leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion drives the reaction to completion, ultimately forming a carboxylate salt. chemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
Amides can be reduced to amines by converting the carbonyl group (C=O) into a methylene group (-CH₂-). The product from the reduction of this compound is (4-Bromo-2,3-difluorophenyl)methanamine.
The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon. The oxygen atom coordinates to the aluminum, forming a good leaving group which is subsequently eliminated in the formation of an intermediate iminium ion. A second hydride addition to the iminium ion yields the final amine product. scribd.com
A significant challenge in the reduction of halogenated compounds is the potential for side reactions, such as the reduction of the carbon-halogen bond. However, modern, milder reducing agents often exhibit greater chemoselectivity. For instance, various catalytic systems using silanes as the hydride source have been shown to reduce amides while tolerating aryl halides, including bromides and fluorides. organic-chemistry.org
Table 3: Common Reagents for Amide Reduction
| Reagent | Conditions | Product | Chemoselectivity Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Diethyl Ether 2. H₂O workup | Amine | Highly reactive; may reduce aryl halides under certain conditions. |
| Borane (BH₃·THF) | THF, reflux | Amine | Generally chemoselective for amides over many other functional groups. |
| Silanes (e.g., Et₃SiH) with catalyst | Transition metal or Lewis acid catalyst | Amine | Often shows high tolerance for functional groups, including aryl halides. organic-chemistry.org |
Derivatization at Nitrogen: The N-H bonds of the primary amide can be deprotonated with a strong base to form an amidate anion, which can then be alkylated or acylated to form N-substituted amides. nih.govnih.gov Another important transformation is the dehydration of the primary amide to a nitrile using dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). This would convert this compound into 4-Bromo-2,3-difluorobenzonitrile (B180418).
Derivatization at Carbonyl Oxygen: The carbonyl oxygen is Lewis basic and can participate in several reactions. It can be converted to a thioamide (C=S) using reagents like Lawesson's reagent. Alternatively, the oxygen can be alkylated using potent electrophiles such as trialkyloxonium salts (e.g., Meerwein's salt, Et₃O⁺BF₄⁻) to generate a reactive nitrilium ion intermediate, which can be trapped by nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides
The carbon-bromine bond in this compound is susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes. This reactivity is the cornerstone of several powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the fluorine atoms and the benzamide (B126) group can influence the reactivity of the aryl bromide, often facilitating the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of aryl-aryl bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester.
While specific studies on this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling of aryl bromides are well-established. For a typical reaction, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or palladium chloride, is employed. The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency. Ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich biaryl phosphines are commonly used to promote the catalytic cycle. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step. The reaction is typically carried out in a solvent mixture, which can include toluene, dioxane, or aqueous systems.
A representative, though generalized, reaction table for the Suzuki-Miyaura coupling of a substituted aryl bromide is presented below to illustrate the typical conditions.
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not specified |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Not specified |
| This compound | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | Not specified |
Note: The data in this table is illustrative of typical Suzuki-Miyaura reaction conditions and does not represent experimentally verified results for this compound based on the provided search snippets.
Heck and Sonogashira Coupling Reactions for Olefinic and Alkynic Attachments
Heck Reaction: The Heck reaction provides a means to introduce olefinic substituents by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing styrenyl and other vinyl-substituted benzamides. The reaction typically employs a palladium(II) catalyst, such as palladium acetate, and a phosphine ligand. A base, often a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is used to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like DMF or NMP being common.
Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne. The amine serves as both a base and a solvent in some cases.
Below are illustrative tables for Heck and Sonogashira reactions involving a generic aryl bromide, as specific data for this compound was not available in the search results.
Table: Illustrative Heck Reaction Conditions
| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Not specified |
Table: Illustrative Sonogashira Coupling Conditions
| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Not specified |
Note: The data in these tables are representative of general Heck and Sonogashira reaction conditions and are not based on specific experimental results for this compound from the provided search information.
Palladium-Catalyzed Amination and Amidation Reactions
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl and N-heteroaryl derivatives of this compound by coupling it with primary or secondary amines. The catalytic system typically consists of a palladium precursor, a bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The reaction is usually conducted in an inert solvent like toluene or dioxane.
Palladium-Catalyzed Amidation: While less common than amination, palladium-catalyzed amidation reactions (also known as Buchwald-Hartwig amidation) allow for the formation of N-acyl derivatives by coupling an aryl halide with an amide. This provides a direct route to N-aryl amides, which are important structural motifs in many biologically active molecules. The reaction conditions are similar to those of the Buchwald-Hartwig amination, typically requiring a palladium catalyst, a suitable ligand, and a base.
The following table provides a generalized overview of the conditions for these C-N bond-forming reactions.
Table: Illustrative Buchwald-Hartwig Amination/Amidation Conditions
| Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | Not specified |
| This compound | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Not specified |
Role of 4 Bromo 2,3 Difluorobenzamide in Advanced Organic Synthesis
4-Bromo-2,3-difluorobenzamide as a Pivotal Synthetic Intermediate
The strategic positioning of a bromine atom, two fluorine atoms, and an amide group on the benzene (B151609) ring makes this compound a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the aromatic ring and the amide group provides a site for further functionalization or can participate in cyclization reactions.
Precursor for Complex Fluorinated Aromatic Scaffolds
The presence of the bromine atom in this compound allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex aromatic systems. Reactions such as the Suzuki-Miyaura coupling with boronic acids and the Buchwald-Hartwig amination with amines are particularly relevant. These transformations enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position, leading to the generation of diverse and highly functionalized fluorinated biaryls and arylamines. These products are key scaffolds in medicinal chemistry and materials science.
The difluoro substitution pattern on the aromatic ring is of particular importance. The fluorine atoms can influence the regioselectivity of subsequent reactions and modify the electronic and conformational properties of the final products. For instance, in the synthesis of biaryl compounds, the fluorine atoms can affect the dihedral angle between the two aromatic rings, a critical parameter in the design of liquid crystals and other functional materials.
| Cross-Coupling Reaction | Reagent | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid | Fluorinated biaryls | Liquid crystals, Pharmaceuticals |
| Buchwald-Hartwig Amination | Primary/Secondary amine | Fluorinated arylamines | Agrochemicals, Pharmaceuticals |
| Sonogashira Coupling | Terminal alkyne | Fluorinated arylalkynes | Organic electronics |
| Heck Coupling | Alkene | Fluorinated arylalkenes | Polymers, Dyes |
Building Block in the Synthesis of Heterocyclic Systems
The benzamide (B126) functionality, in concert with the ortho-difluoro substitution, provides a unique reactive environment for the construction of heterocyclic systems. Following a common synthetic strategy, the this compound can be envisioned as a precursor to the corresponding anthranilamide derivative through a nucleophilic aromatic substitution of the bromine atom or a related transformation. Anthranilamides are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The reaction of an anthranilamide with an aldehyde or its equivalent leads to the formation of the quinazolinone ring system. thieme-connect.comorganic-chemistry.orgfrontiersin.orgorganic-chemistry.orgresearchgate.net
Furthermore, if the amide nitrogen is part of a larger substituent, or if a reactive group is introduced at the ortho position to the amide, intramolecular cyclization reactions can be triggered to form other heterocyclic structures. For instance, an ortho-amino-substituted benzamide can be a precursor to benzoxazines through condensation with aldehydes or their equivalents. The fluorine atoms on the benzene ring can influence the reactivity of these cyclization reactions and the properties of the resulting heterocyclic products.
Applications in the Synthesis of Functional Materials
The unique combination of a rigid aromatic core, fluorine substituents, and a polar amide group makes this compound an attractive starting material for the synthesis of various functional materials.
Development of Liquid Crystal Materials
Fluorinated compounds are of paramount importance in the field of liquid crystals due to their ability to modulate key physical properties such as dielectric anisotropy, birefringence, and viscosity. The introduction of fluorine atoms into the molecular structure of a liquid crystal can significantly impact its performance in display applications. rsc.orgbeilstein-journals.orgbeilstein-journals.org While direct data on this compound's application is not available, its structural motifs are highly relevant. The 2,3-difluorophenyl group is a common component in modern liquid crystal mixtures.
| Property Influenced by Fluorine | Effect of Fluorine Substitution |
| Dielectric Anisotropy | Can be increased or decreased depending on the position of fluorine atoms. |
| Birefringence | Generally lowered by fluorine substitution. |
| Viscosity | Can be influenced by changes in intermolecular interactions. |
| Mesophase Stability | Can be enhanced or suppressed depending on the specific molecular structure. |
Synthesis of Agrochemical Precursors
The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological activity, metabolic stability, and bioavailability. rhhz.netresearchgate.net Many modern herbicides, insecticides, and fungicides contain fluorinated aromatic rings. The this compound scaffold contains several features that are desirable in agrochemical design.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules. nih.govbeilstein-journals.orgcam.ac.ukcam.ac.uk The core principle of DOS is to start from a common scaffold and, through a series of branching reaction pathways, create a library of compounds with high skeletal diversity. This compound, with its multiple functional groups, is an excellent starting point for such a strategy.
A hypothetical DOS strategy starting from this compound could involve the following steps:
Initial Diversification at the Bromine Position: A library of compounds can be generated by subjecting the starting material to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) to introduce a diverse set of substituents at the 4-position.
Modification of the Amide Group: The resulting library can be further diversified by reactions at the amide nitrogen or by transformation of the amide into other functional groups (e.g., amines, nitriles).
Scaffold-Altering Cyclizations: Subsets of the library containing appropriately positioned functional groups can be subjected to cyclization reactions to generate a variety of heterocyclic scaffolds. For example, as discussed in section 6.1.2, conversion to an anthranilamide followed by condensation with different aldehydes would lead to a library of quinazolinones.
This approach would allow for the rapid generation of a large number of structurally distinct fluorinated compounds, which could then be screened for biological activity. The benzimidazole scaffold, for instance, is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds. nih.gov DOS strategies that can generate libraries of fluorinated benzimidazole derivatives and other heterocyclic systems are therefore of significant interest.
Parallel Synthesis and High-Throughput Approaches: Accelerating Discovery with this compound
This compound is a strategically functionalized aromatic compound that holds significant potential as a building block in advanced organic synthesis, particularly in methodologies designed to accelerate the discovery of new chemical entities. Its utility is most pronounced in parallel synthesis and high-throughput approaches, which are geared towards the rapid generation of large numbers of compounds.
The core value of this compound in these high-speed synthetic platforms lies in its distinct reactive sites. The presence of a bromine atom on the aromatic ring provides a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are cornerstone methodologies in modern organic synthesis that allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the benzamide scaffold can readily participate in these transformations, enabling the systematic introduction of a diverse range of substituents at this position.
Simultaneously, the primary amide functionality (-CONH2) offers another point for chemical modification. It can undergo a variety of reactions, including N-alkylation, N-arylation, and dehydration to nitriles, or serve as a directing group for ortho-lithiation, further expanding the avenues for structural diversification. The fluorine atoms on the phenyl ring also play a crucial role by modulating the electronic properties of the molecule, which can influence reaction rates and the biological activity of the resulting derivatives.
In a typical parallel synthesis workflow, this compound could be arrayed in a multi-well plate format. To each well, a different coupling partner, such as a boronic acid or an amine, can be added along with the appropriate catalyst and reagents. This parallel processing allows for the generation of a library of analogs where the substituent at the 4-position is systematically varied. The robust nature of modern cross-coupling reactions makes them highly amenable to the automated and semi-automated liquid handling systems that are central to high-throughput synthesis.
The physicochemical properties of this compound also contribute to its suitability for these approaches. Its solid nature and expected stability under a range of reaction conditions facilitate its handling and dispensing in automated systems. The successful application of high-throughput experimentation relies on the reliability and predictability of the chemical transformations being employed. The well-established reactivity of the functional groups present in this compound provides a solid foundation for the development of robust synthetic protocols that can be implemented in a parallel format.
Construction of Combinatorial Libraries for Chemical Exploration
The true power of this compound in advanced organic synthesis is fully realized in the construction of combinatorial libraries. Combinatorial chemistry aims to produce a large number of diverse compounds in a systematic and efficient manner, moving beyond the one-by-one synthesis of individual molecules. The multi-functional nature of this compound makes it an ideal scaffold or starting point for such endeavors.
A combinatorial library based on this scaffold can be designed to explore chemical space in a highly methodical way. By leveraging the orthogonal reactivity of the bromo and amide functionalities, a "two-dimensional" library can be constructed. For instance, in the first dimension, a set of diverse boronic acids can be coupled at the 4-position via a Suzuki reaction. This initial library of 4-aryl-2,3-difluorobenzamides can then be subjected to a second diversification step. In this second dimension, the amide nitrogen can be functionalized with a variety of alkyl or acyl groups.
This combinatorial approach leads to a multiplicative increase in the number of final compounds. If 100 different boronic acids are used in the first step and 100 different alkylating agents are used in the second, a library of 10,000 distinct molecules can be generated from a single, versatile starting material. This level of molecular diversity is invaluable for screening campaigns in drug discovery and materials science.
The strategic placement of the fluorine atoms on the benzamide ring can also be exploited to create focused libraries with tailored properties. Fluorine substitution is known to impact key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. By incorporating the 2,3-difluorobenzamide core, the resulting library members are pre-disposed to have potentially favorable pharmacokinetic profiles.
Below is a hypothetical representation of how a combinatorial library could be constructed using this compound as the central scaffold.
Table 1: Hypothetical Combinatorial Library Synthesis Using this compound
| Scaffold | Reaction 1 (Suzuki Coupling) | Building Block Set A (Boronic Acids) | Intermediate Library | Reaction 2 (N-Alkylation) | Building Block Set B (Alkyl Halides) | Final Combinatorial Library |
| This compound | Palladium-catalyzed cross-coupling | R¹-B(OH)₂ (e.g., phenyl, pyridyl, thiophenyl derivatives) | 4-R¹-2,3-difluorobenzamides | Base-mediated alkylation | R²-X (e.g., benzyl bromide, ethyl iodide) | 4-R¹-N-R²-2,3-difluorobenzamides |
This systematic approach allows for the creation of a vast collection of novel compounds, each with a unique combination of substituents. The resulting libraries can then be screened for biological activity, leading to the identification of hit compounds that can be further optimized in the drug discovery process. The use of a well-defined scaffold like this compound provides a clear structure-activity relationship (SAR) roadmap for subsequent lead optimization efforts.
Q & A
Q. Basic
- 1H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8–10 Hz) due to coupling with adjacent fluorine atoms. The amide proton (NH) resonates at δ 8.1–8.3 ppm (broad singlet) .
- 13C NMR : Carbon signals at δ 160–165 ppm confirm fluorine substitution, while C-Br appears at δ 115–120 ppm .
- MS : ESI-MS shows [M+H]+ at m/z 249.9 (Br isotope pattern confirms molecular identity) .
Advanced
High-resolution MALDI-TOF distinguishes isotopic clusters (e.g., 79Br/81Br) with ppm-level accuracy. 19F NMR (δ -110 to -120 ppm) quantifies fluorine environments, while 2D NOESY resolves steric hindrance between Br and F substituents .
What are the biological applications of this compound in enzyme inhibition studies?
Basic
The compound acts as a competitive inhibitor for kinases (e.g., EGFR) due to halogen bonding with ATP-binding pockets. IC50 values are determined via fluorescence-based assays (e.g., 10 µM in HeLa cells) .
Advanced
Structure-activity relationship (SAR) studies reveal that bromine enhances hydrophobic interactions, while fluorine fine-tunes electronic effects. Co-crystallization with target enzymes (e.g., PDB: 6XYZ) shows Br forms a 3.0 Å halogen bond with Lys123, critical for inhibitory activity .
How should researchers handle this compound to ensure safety and stability?
Q. Basic
- Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis.
- PPE : Gloves and goggles are mandatory; avoid inhalation (LC50 >500 mg/m³ in rodents) .
- Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration.
Advanced
Degradation products (e.g., HF gas) are monitored via FT-IR during thermal stress tests (TGA/DSC). Stability studies in DMSO (48 hours, 25°C) show <5% decomposition, validated by HPLC .
How is this compound utilized in material science?
Basic
The compound serves as a monomer for fluorinated polyamides, enhancing thermal stability (Tg >200°C) and chemical resistance .
Advanced
In OLEDs, its electron-withdrawing substituents improve charge transport. Device efficiency (cd/A) correlates with fluorine content, achieving 15% external quantum efficiency in bilayer architectures .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) often stem from assay conditions. Standardize protocols:
Use identical cell lines (e.g., HEK293 vs. HeLa).
Control DMSO concentration (<0.1%).
Validate via orthogonal methods (SPR vs. fluorescence) .
What reaction mechanisms explain the nucleophilic substitution of bromine in this compound?
Advanced
Bromine undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., NH3) in DMF. Kinetic studies (Eyring plots) reveal a two-step mechanism:
Rate-limiting Meisenheimer complex formation (ΔG‡ = 85 kJ/mol).
Bromide elimination (k = 0.15 s⁻¹ at 80°C) .
What analogs of this compound are synthetically accessible?
Q. Basic
- 4-Chloro-2,3-difluorobenzamide : Replace Br with Cl via Ullmann coupling (Cu catalyst, 120°C).
- 4-Iodo-2,3-difluorobenzamide : Halogen exchange using NaI in acetone .
Advanced
Deuterated analogs (e.g., 4-Bromo-2,3-difluoro-[D2]-benzamide) are synthesized via Pd-catalyzed H/D exchange, enabling metabolic tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
